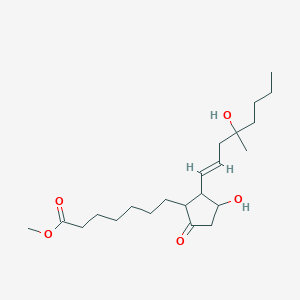

1-十六烷酰基-2-(11Z-十八烯酰基)-sn-甘油-3-磷酸乙醇胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

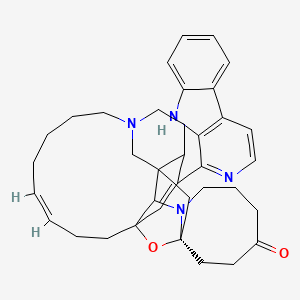

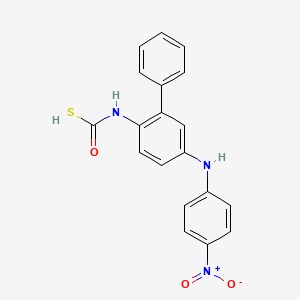

PE(16:0/18:1(11Z)), also known as GPEtn(16:0/18:1) or PE(34:1), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(16:0/18:1(11Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(16:0/18:1(11Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(16:0/18:1(11Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(16:0/18:1(11Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(16:0/18:1(11Z)) exists in all eukaryotes, ranging from yeast to humans. PE(16:0/18:1(11Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(16:0/18:1(11Z)) can be biosynthesized from CDP-ethanolamine and DG(16:0/18:1(11Z)/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(16:0/18:1(11Z)) can be biosynthesized from PS(16:0/18:1(11Z)); which is catalyzed by the enzyme phosphatidylserine decarboxylase. Furthermore, PE(16:0/18:1(11Z)) can be biosynthesized from PS(16:0/18:1(11Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, Cytidine monophosphate and PE(16:0/18:1(11Z)) can be biosynthesized from CDP-ethanolamine and DG(16:0/18:1(11Z)/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Finally, PE(16:0/18:1(11Z)) and S-adenosylmethionine can be converted into pe-nme(16:0/18:1(11Z)) and S-adenosylhomocysteine through its interaction with the enzyme phosphatidylethanolamine N-methyltransferase. In humans, PE(16:0/18:1(11Z)) is involved in phosphatidylethanolamine biosynthesis pe(16:0/18:1(11Z)) pathway and phosphatidylcholine biosynthesis PC(16:0/18:1(11Z)) pathway.

1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and 11Z-octadecenoyl respectively. It has a role as a mouse metabolite. It derives from a cis-vaccenic acid and a hexadecanoic acid.

科学研究应用

传感分子与脂质膜的相互作用

Huang 等人 (2013) 的一项研究利用无标记传感平台检测小分子与脂质双层之间的相互作用。该研究突出了 1-十六烷酰基-2-(11Z-十八烯酰基)-sn-甘油-3-磷酸乙醇胺 (POPE) 在检查药物-脂质双层相互作用中的潜力,为药物开发和分析提供了有用的见解 (Huang 等,2013)。

脂质混合物的生物物理研究

Lin 等人 (1995) 对包括磷脂乙醇胺形式的磷脂二元混合物进行了研究。这项研究有助于理解脂质双层的混溶性和相态,这对于破译细胞膜动力学和药物相互作用至关重要 (Lin 等,1995)。

液晶磷脂酰胆碱/磷脂酰乙醇胺双层的相态

Ahn 和 Yun (1999) 研究了含有磷脂乙醇胺的混合物的相态。此类研究对于理解生物膜中脂质双层的结构和功能方面至关重要,这对于设计靶向药物递送系统至关重要 (Ahn 和 Yun,1999)。

脂质动力学和相变

Perly、Smith 和 Jarrell (1985) 探讨了双层结构中磷脂乙醇胺的热致行为和分子性质。此类研究的见解对于理解脂质组成如何影响膜流动性和相变至关重要,影响细胞过程和药物-膜相互作用 (Perly 等,1985)。

模型膜中的合成和应用

Dasgupta 等人 (1987) 的研究重点是各种磷脂(包括磷脂乙醇胺衍生物)的高效液相色谱和快速原子轰击质谱。了解这些脂质的合成和性质对于它们在模型膜研究中的应用至关重要,这在药物设计和膜生物学中至关重要 (Dasgupta 等,1987)。

属性

产品名称 |

1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine |

|---|---|

分子式 |

C39H76NO8P |

分子量 |

718 g/mol |

IUPAC 名称 |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-11-enoate |

InChI |

InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h13,15,37H,3-12,14,16-36,40H2,1-2H3,(H,43,44)/b15-13-/t37-/m1/s1 |

InChI 键 |

LYJWNHGFGVVCAO-IEHWZJNJSA-N |

手性 SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCC/C=C\CCCCCC |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC=CCCCCCC |

物理描述 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

](/img/structure/B1241586.png)

![(2S)-2-[[(2S)-2-(tert-butylsulfonylmethyl)-3-naphthalen-1-ylpropanoyl]amino]-N-[(2S,3R,4S,5S)-5-[[(2S)-2-[[(2S)-2-(tert-butylsulfonylmethyl)-3-naphthalen-1-ylpropanoyl]amino]-3-methylbutanoyl]amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]-3-methylbutanamide](/img/structure/B1241588.png)

![7-[3-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-7-yl]oxy-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1241592.png)

![N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide](/img/structure/B1241593.png)

![[(6Z,10E)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1241595.png)

![1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-methoxypropyl)thiourea](/img/structure/B1241596.png)